molecular formula C21H19ClN4O4 B4063995 N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide

Cat. No.: B4063995
M. Wt: 426.9 g/mol
InChI Key: VAUMHTPATODDGA-UHFFFAOYSA-N
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Description

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.1094828 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in synthetic chemistry for the development of novel heterocyclic compounds with potential therapeutic activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported. These compounds have shown significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Anticancer Properties

Research has also explored the anticancer potentials of benzimidazole derivatives. A study on the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlighted promising results against breast cancer cell lines, demonstrating the compound's utility in cancer research (Salahuddin et al., 2014).

Gastrokinetic Activity

In the realm of gastrokinetic research, novel benzamides, including 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides, have been synthesized and evaluated for their effects on gastric emptying. These studies provide insights into the compound's potential for treating gastrointestinal motility disorders (Kato et al., 1992).

Antisecretory and Acid Inhibition

Research into H+/K+-ATPase inhibitors has also been conducted, focusing on the development of benzimidazole sulfoxide derivatives for their potent inhibitory activity against gastric acid secretion. This research is crucial for the development of new treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease (Ife et al., 1989).

Fluorescent Properties and Photophysical Characteristics

The synthesis and photophysical characteristics of excited state intramolecular proton transfer (ESIPT) inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives have been studied. These compounds exhibit significant thermal stability and dual emission characteristics, suggesting applications in materials science and optical technologies (Padalkar et al., 2011).

Properties

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-26(11-20-23-17-7-6-13(22)8-18(17)24-20)21(27)19-10-16(30-25-19)12-29-15-5-3-4-14(9-15)28-2/h3-10H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMHTPATODDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
Reactant of Route 3
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
Reactant of Route 6
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.